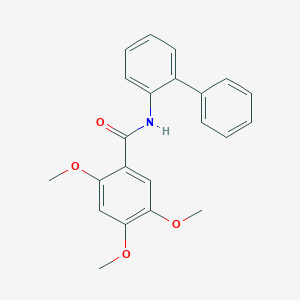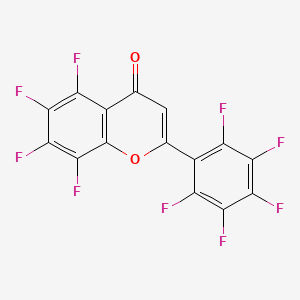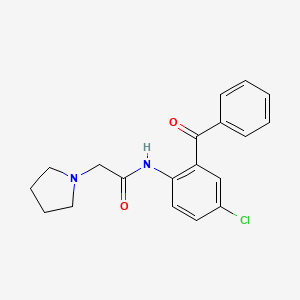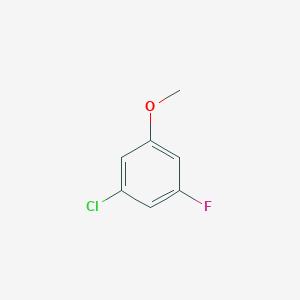![molecular formula C20H34O2 B1227437 (1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol](/img/structure/B1227437.png)
(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol is a natural product found in Calceolaria thyrsiflora with data available.
Scientific Research Applications
Cyclization and Rearrangement in Diterpenoids
Research has explored the cyclization and rearrangement of related diterpenoids, leading to the formation of complex hydrocarbon structures with varied carbon skeletons. For instance, the dehydration of similar compounds with phosphorus oxychloride results in a mixture of hydrocarbons, some of which are based on new carbon skeletons (Vlad et al., 2004). Further studies in this series have revealed additional rearrangements and cyclization products, showcasing the chemical diversity and complexity arising from such processes (Ungur et al., 1988); (Barba et al., 1989).
Structural and Conformational Analysis
Studies have utilized NMR techniques to investigate the solution structures of similar macrocyclic compounds. These investigations shed light on how the asymmetric carbons in such compounds constrain the ring, influencing the overall molecular conformation (Lewison et al., 1989). Additionally, the structural features of neutral and cationic cyclams related to this compound have been analyzed, revealing insights into molecular structure through X-ray diffraction analysis (Alves et al., 2015).
Corrosion Inhibition
Research into macrocyclic compounds similar to the one has also revealed their potential in inhibiting corrosion, particularly in industrial settings. For example, studies have demonstrated the effectiveness of certain macrocyclic compounds in preventing the corrosion of mild steel in hydrochloric acid, highlighting their practical applications in materials science (Quraishi & Rawat, 2002).
properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol |
InChI |
InChI=1S/C20H34O2/c1-17(2)6-5-7-19(4)15(17)11-14(21)13-10-16(22)18(3)8-9-20(13,19)12-18/h13-16,21-22H,5-12H2,1-4H3/t13-,14+,15+,16-,18+,19+,20+/m1/s1 |
InChI Key |
YQMNVINYONRZOE-DXGFZXISSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3(C1)[C@H](C[C@H]2O)[C@H](C[C@@H]4[C@@]3(CCCC4(C)C)C)O |
SMILES |
CC1(CCCC2(C1CC(C3C24CCC(C4)(C(C3)O)C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C3C24CCC(C4)(C(C3)O)C)O)C)C |
synonyms |
TC cpd thyrsiflorin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-methyl-3-isoxazolyl)-2-[(2-propan-2-yl-4-quinazolinyl)thio]acetamide](/img/structure/B1227356.png)
![1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)
![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)


![4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1227369.png)
![5-Bromo-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1227370.png)




![{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid](/img/structure/B1227376.png)
